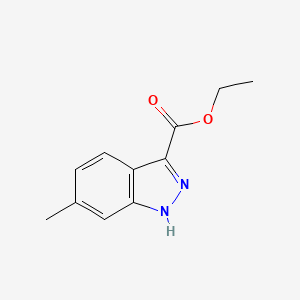

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester

CAS No.: 4498-69-5

Cat. No.: VC3057906

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4498-69-5 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | ethyl 6-methyl-1H-indazole-3-carboxylate |

| Standard InChI | InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-5-4-7(2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) |

| Standard InChI Key | JZBHWTQRRAEFIY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NNC2=C1C=CC(=C2)C |

| Canonical SMILES | CCOC(=O)C1=NNC2=C1C=CC(=C2)C |

Introduction

Synthesis Methods

Synthetic Routes

The synthesis of 6-methyl-1H-indazole-3-carboxylic acid ethyl ester likely follows similar pathways to those used for related indazole derivatives. Based on the synthesis of similar compounds, potential synthetic routes include:

Route A: Cyclization Method

This may involve the cyclization of appropriate precursors under specific conditions, similar to the synthesis of 4-chloro-6-methyl-1H-indazole-3-carboxylic acid which utilizes the reaction of substituted anilines with ethyl acetoacetate in the presence of a base, followed by cyclization.

Route B: Aromatization from Tetrahydro Derivatives

A second potential route may involve the aromatization of tetrahydroindazole derivatives. Similar to the preparation of indazole-3-carboxylic acid, this could involve heating a tetrahydroindazole-3-carboxylic acid ethyl ester with a catalyst like palladium on carbon .

Reaction Conditions and Catalysts

The synthesis typically requires specific reaction conditions:

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Temperature | 80-120°C | To facilitate cyclization and/or aromatization |

| Catalysts | Palladium on carbon (5%) | For dehydrogenation/aromatization steps |

| Solvents | Cymene, DMF, ethanol | To provide appropriate reaction medium |

| Reaction time | 12-38 hours | To ensure complete conversion |

For the aromatization process specifically, the reaction parameters observed with similar compounds include:

-

Heating to reflux with 5% palladium on carbon in cymene for approximately 38 hours

-

Monitoring by TLC (silica gel, 3:1 ethyl acetate-heptane) to confirm conversion

Chemical Reactivity Profile

Types of Reactions

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester can participate in several reaction types:

Hydrolysis: The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The methyl group at position 6 can potentially be oxidized to form aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols using appropriate reducing agents.

N-Substitution: As a 1H-indazole, it can undergo N-substitution reactions at the NH position to form N-substituted derivatives.

Common Reagents and Products

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Hydrolysis | NaOH/H2O, HCl/H2O | 6-Methyl-1H-indazole-3-carboxylic acid |

| Oxidation | KMnO4, H2O2 | 6-Carboxylic acid derivatives |

| Reduction | LiAlH4, NaBH4 | (3-Hydroxymethyl)-6-methyl-1H-indazole |

| N-Substitution | Alkyl halides, base | N-substituted indazole derivatives |

Spectroscopic Characterization

Structural confirmation and purity assessment of 6-methyl-1H-indazole-3-carboxylic acid ethyl ester would typically employ multiple complementary techniques:

NMR Spectroscopy

1H NMR: Would show characteristic signals for:

-

Ethyl group: triplet (δ 1.2-1.4 ppm) for CH3 and quartet (δ 4.3-4.5 ppm) for CH2

-

Methyl group at position 6: singlet (δ 2.4-2.6 ppm)

-

Aromatic protons: complex pattern (δ 7.0-8.0 ppm)

-

NH proton: broad singlet (δ 10-13 ppm, may be exchangeable)

13C NMR: Would display signals for:

-

Carbonyl carbon (δ 165-170 ppm)

-

Ester carbon (δ 60-65 ppm)

-

Aromatic carbons (δ 110-140 ppm)

-

Methyl carbons (δ 14-22 ppm)

IR Spectroscopy

Key absorption bands would include:

-

C=O stretching (~1700 cm-1) for the ester group

-

N-H stretching (3200-3500 cm-1)

-

C=N and C=C stretching (1600-1680 cm-1)

-

C-O stretching (1200-1300 cm-1)

Biological Activity and Applications

| Mechanism | Potential Applications |

|---|---|

| Apoptosis induction | Treatment of leukemia and other blood cancers |

| Cell cycle arrest | Growth inhibition of solid tumors |

| Kinase inhibition | Target-specific cancer therapies |

Similar compounds have demonstrated IC50 values in the nanomolar range against certain cancer cell lines.

Enzyme Inhibition: Indazole derivatives have shown promise as inhibitors of specific kinases:

| Target | Potential Therapeutic Area |

|---|---|

| FGFR1 | Cancer therapy, particularly solid tumors |

| PLK4 | Cell division regulation in cancer treatment |

Structure-Activity Relationships

Key structural features that influence the biological activity include:

Indazole Core: Provides a scaffold for binding to various biological targets, including kinases and receptors.

6-Position Substituent: The methyl group at position 6 affects lipophilicity and electronic properties, potentially influencing binding affinity and selectivity.

Ester Group: Acts as a hydrogen bond acceptor and can be a site for metabolic transformations in vivo.

Chemical Modifications and Derivatives

Building on the 6-methyl-1H-indazole-3-carboxylic acid ethyl ester scaffold, several modification strategies can be employed to develop compounds with enhanced properties:

Ester Modifications

The ethyl ester group can be substituted with various alkyl groups to modify:

-

Lipophilicity and membrane permeability

-

Metabolic stability

-

Binding affinity to target proteins

| Modification | Potential Benefit |

|---|---|

| Bulkier esters (e.g., tert-butyl) | Enhanced hydrophobic interactions |

| Branched esters | Increased metabolic stability |

| Functionalized esters | Improved water solubility |

Ring Substitution Patterns

Additional substituents can be introduced at various positions of the indazole ring:

| Position | Type of Substituent | Potential Effect |

|---|---|---|

| 4-position | Electron-withdrawing groups | Modified electronic properties |

| 5-position | Halogens | Enhanced binding to target proteins |

| 7-position | Alkyl/aryl groups | Increased lipophilicity |

Analytical Methods

Chromatographic Techniques

For purity assessment and quantification:

HPLC Analysis: Typically employing:

-

Reverse-phase columns (C18)

-

Mobile phases consisting of acetonitrile/water with buffer

-

UV detection at wavelengths corresponding to indazole absorption maxima (typically 245-280 nm)

TLC Systems: Often using:

Mass Spectrometry

Mass spectrometry would provide:

-

Molecular weight confirmation

-

Fragmentation pattern analysis for structural confirmation

-

High-resolution data for elemental composition verification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume